(-)-Hydroxymatairesinol

説明

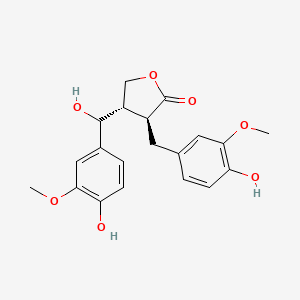

(-)-Hydroxymatairesinol is a lignan compound found in various plant sources, particularly in the knotwood of Norway spruce (Picea abies) Lignans are a group of chemical compounds known for their antioxidant properties and potential health benefits

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of isoliovil involves the extraction and purification from natural sources, such as Norway spruce knotwood. The process typically includes:

Extraction: The knotwood is subjected to hydrophilic extraction to obtain a mixture containing lignans.

Precipitation: The dominant lignan, 7-hydroxymatairesinol, is partially removed by precipitation.

Fractionation: The resulting mixture is fractionated using flash chromatography and preparative high-performance liquid chromatography (HPLC).

Identification: (-)-Hydroxymatairesinol is identified and isolated using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Industrial Production Methods

Industrial production of isoliovil may involve large-scale extraction and purification processes, utilizing advanced chromatographic techniques to ensure high purity and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

(-)-Hydroxymatairesinol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the lignan structure, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the isoliovil molecule, leading to the formation of derivatives with unique properties.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

科学的研究の応用

Antioxidant Activity

7-HMR exhibits significant antioxidant properties, which can mitigate oxidative stress in various biological systems. This activity is crucial for preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders. Research indicates that 7-HMR can scavenge free radicals and enhance the body's antioxidant defenses by upregulating endogenous antioxidant enzymes .

Anti-Inflammatory Effects

Studies have demonstrated that 7-HMR can modulate inflammatory pathways. In vitro experiments show that it reduces the expression of pro-inflammatory cytokines and inhibits inflammatory mediators such as nitric oxide. This suggests its potential use in treating conditions characterized by chronic inflammation, including arthritis and metabolic syndrome .

Weight Management and Metabolic Syndrome

Recent research has indicated that 7-HMR can improve metabolic parameters in models of obesity and metabolic syndrome. In a study involving C57BL/6 mice fed a high-fat diet, 7-HMR supplementation resulted in significant reductions in body weight, fat mass, and serum lipid levels. Specifically, treated mice exhibited a decrease in insulin secretion and improved insulin sensitivity .

Table 1: Effects of 7-Hydroxymatairesinol on Metabolic Parameters in Mice

| Parameter | Control Group | 7-HMR Group | Change (%) |

|---|---|---|---|

| Body Weight (g) | 30 ± 2 | 26 ± 2 | -11% |

| Fat Mass (g) | 15 ± 1 | 13 ± 1 | -13% |

| Serum Cholesterol (mg/dL) | 150 ± 10 | 133 ± 9 | -11% |

| Insulin Secretion (µU/mL) | 20 ± 5 | 6 ± 2 | -70% |

Dietary Supplementation

7-HMR is being explored as a nutraceutical agent due to its favorable safety profile and health benefits. A study assessing the pharmacokinetics of a proprietary formulation (HMRlignan) demonstrated that postmenopausal women experienced significant increases in plasma levels of both 7-HMR and its metabolite enterolactone after supplementation. Notably, this study also reported a reduction in the frequency of hot flashes among participants .

Table 2: Pharmacokinetics of HMRlignan in Postmenopausal Women

| Dose (mg/day) | Cmax (ng/mL) | Time to Cmax (h) | Enterolactone Increase (%) |

|---|---|---|---|

| Low Dose (36) | 757.08 | 1 | +157 |

| High Dose (72) | N/A | N/A | +137 |

Toxicity Studies

A comprehensive toxicity study conducted over thirteen weeks evaluated the safety of dietary levels of HMRlignan in Wistar rats. The results indicated no significant adverse effects at doses up to 4% in feed, with only minor changes observed in body weight and blood parameters. The study concluded that the no observed adverse effect level was set at approximately 160 mg/kg body weight/day .

Clinical Observations

In clinical settings, patients consuming lignan-rich diets have reported various health benefits, including improved cardiovascular health markers and reduced symptoms associated with menopause. These observations support the potential role of dietary lignans like 7-HMR as functional foods .

作用機序

The mechanism of action of isoliovil involves its interaction with various molecular targets and pathways. (-)-Hydroxymatairesinol exerts its effects through:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.

Anti-inflammatory Effects: The compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Anticancer Activity: this compound induces apoptosis in cancer cells and inhibits tumor growth by targeting specific signaling pathways.

類似化合物との比較

(-)-Hydroxymatairesinol is compared with other lignans, such as:

Hydroxymatairesinol: Predominant lignan in Norway spruce knotwood, known for its antioxidant properties.

Secoisolariciresinol: Found in flaxseeds, known for its estrogenic activity.

Lariciresinol: Present in various plant sources, studied for its potential health benefits.

Uniqueness of this compound

This compound is unique due to its specific structure and biological activities

Conclusion

This compound is a lignan compound with significant potential in various scientific and industrial applications. Its unique chemical properties, biological activities, and potential health benefits make it an important subject of study in the fields of chemistry, biology, medicine, and industry.

生物活性

(-)-Hydroxymatairesinol (HMR) is a naturally occurring lignan predominantly found in Norway spruce (Picea abies) and other plant sources. It has garnered attention for its potential health benefits, particularly its antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activities of HMR, supported by research findings, data tables, and case studies.

Chemical Structure and Metabolism

HMR is a precursor to enterolactone (ENL), a metabolite recognized for its health-promoting effects. Upon ingestion, HMR undergoes metabolism to produce ENL as the primary metabolite, which is then excreted in urine. Studies have shown that the urinary excretion of ENL increases with the dosage of HMR administered .

Antioxidant Activity

HMR exhibits significant antioxidant properties. Research indicates that HMR can scavenge free radicals and reduce oxidative stress in vitro. In one study, HMR demonstrated effective antioxidant activity by inhibiting lipid peroxidation and protecting cellular components from oxidative damage .

Table 1: Antioxidant Activity of this compound

Anti-inflammatory Effects

HMR's anti-inflammatory properties have been substantiated through various studies. It has been shown to downregulate the expression of adhesion molecules in endothelial cells, which is crucial in the inflammatory response. Specifically, HMR reduced levels of intracellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), suggesting a potential role in mitigating atherosclerosis and other inflammatory conditions .

Table 2: Effects of HMR on Inflammatory Markers

| Study Reference | Cell Type | Inflammatory Markers Reduced |

|---|---|---|

| Human aortic endothelial | ICAM-1, VCAM-1 | |

| Macrophage cell line | Cytokine production |

Anticancer Activity

The anticancer potential of HMR has been explored in several animal models. In a dimethylbenz[a]anthracene-induced mammary tumor model in rats, administration of HMR significantly decreased tumor growth and increased the proportion of regressing tumors . Another study highlighted that HMR exhibits cytotoxicity against various cancer cell lines, including breast and liver cancer cells .

Case Study: Anticancer Effects in Animal Models

In a controlled study involving rats:

- Dosage : 15 mg/kg body weight for 51 days.

- Results : Decreased number of growing tumors; increased tumor regression rates.

- : HMR shows promise as an adjunct therapy in cancer treatment.

Potential Applications

Given its biological activities, HMR has potential applications in nutraceuticals and functional foods aimed at promoting health and preventing disease. Its antioxidant and anti-inflammatory properties make it a candidate for formulations targeting chronic diseases such as cardiovascular diseases and cancer.

特性

IUPAC Name |

(3S,4S)-4-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-25-17-8-11(3-5-15(17)21)7-13-14(10-27-20(13)24)19(23)12-4-6-16(22)18(9-12)26-2/h3-6,8-9,13-14,19,21-23H,7,10H2,1-2H3/t13-,14+,19?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHWOLNMBQSCLJ-PFCANICASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2[C@@H](COC2=O)C(C3=CC(=C(C=C3)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20268-71-7 | |

| Record name | Isoliovil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020268717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。